(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
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Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
The compound's relevance in scientific research is closely associated with its structural and functional properties, which can be explored in various applications such as photodynamic therapy (PDT). For instance, similar compounds, like zinc phthalocyanines with substitutions that enhance singlet oxygen quantum yield, have been synthesized and characterized for their potential in PDT, a treatment modality for cancer. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Compounds containing the benzo[d]thiazol moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. The structural features of these compounds, including the presence of a benzo[d]thiazol group, contribute to their biological activity. For example, novel Schiff bases containing a 2,4-disubstituted thiazole ring have shown moderate to excellent antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new therapeutic agents (Bharti, Nath, Tilak, & Singh, 2010).
Synthetic Methodologies and Chemical Properties
The compound's chemical structure, characterized by a benzo[d]thiazol moiety, is central to various synthetic strategies and chemical transformations. Research has focused on developing efficient synthetic routes for compounds with this core structure, leading to diverse derivatives with potential biological activities. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of benzo[d]thiazol derivatives in organic synthesis (Janardhan, Srinivas, Rajitha, & Péter, 2014).
properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-23-10-9-21-15-8-7-14(19)12-16(15)24-18(21)20-17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVRYDREUOUBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.